molecular formula C33H56O3 B13961725 (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate

(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate

Cat. No.: B13961725
M. Wt: 500.8 g/mol
InChI Key: AXZGKUVSDXMPGA-WTMXSKCQSA-N
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Description

Cholest-5-en-3-yl pentyl carbonate, also known as carbonic acid (3β)-cholest-5-en-3-yl pentyl ester, is a derivative of cholesterol. This compound is characterized by its unique structure, which includes a cholesterol backbone esterified with a pentyl carbonate group. Cholesterol derivatives like cholest-5-en-3-yl pentyl carbonate are of significant interest due to their diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholest-5-en-3-yl pentyl carbonate typically involves the esterification of cholesterol with pentyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. A common method involves dissolving cholesterol in an organic solvent such as dichloromethane, followed by the addition of a base like pyridine to neutralize the hydrochloric acid formed during the reaction. Pentyl chloroformate is then added dropwise to the solution, and the reaction mixture is stirred at room temperature for several hours. The product is purified by column chromatography to obtain cholest-5-en-3-yl pentyl carbonate in high yield .

Industrial Production Methods

Industrial production of cholest-5-en-3-yl pentyl carbonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatographic techniques or recrystallization methods .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-yl pentyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various cholesterol derivatives, such as cholest-5-en-3-one, cholest-5-en-3-ol, and other substituted cholesterol compounds .

Scientific Research Applications

Cholest-5-en-3-yl pentyl carbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other cholesterol derivatives and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to cell membrane structure and function due to its cholesterol backbone.

    Medicine: Cholest-5-en-3-yl pentyl carbonate is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of liquid crystals and other materials with unique optical properties

Mechanism of Action

The mechanism of action of cholest-5-en-3-yl pentyl carbonate is primarily related to its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction, transport processes, and membrane protein function. The molecular targets and pathways involved include interactions with membrane lipids and proteins, as well as modulation of membrane-associated enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Cholest-5-en-3-yl ethyl carbonate
  • Cholest-5-en-3-yl (9E)-9-octadecen-1-yl carbonate
  • Cholesteryl nonanoate

Uniqueness

Cholest-5-en-3-yl pentyl carbonate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C33H56O3

Molecular Weight

500.8 g/mol

IUPAC Name

[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentyl carbonate

InChI

InChI=1S/C33H56O3/c1-7-8-9-21-35-31(34)36-26-17-19-32(5)25(22-26)13-14-27-29-16-15-28(24(4)12-10-11-23(2)3)33(29,6)20-18-30(27)32/h13,23-24,26-30H,7-12,14-22H2,1-6H3/t24-,26?,27+,28-,29+,30+,32+,33-/m1/s1

InChI Key

AXZGKUVSDXMPGA-WTMXSKCQSA-N

Isomeric SMILES

CCCCCOC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

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